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molecular formula C12H12N2O2 B8420717 Methyl 1-cyclopropyl-1H-indazole-5-carboxylate

Methyl 1-cyclopropyl-1H-indazole-5-carboxylate

Cat. No. B8420717
M. Wt: 216.24 g/mol
InChI Key: HBXMHVPKHLXQQG-UHFFFAOYSA-N
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Patent
US08829026B2

Procedure details

A mixture of methyl 1H-indazole-5-carboxylate (970 mg, 5.5 mmol), cyclopropylboronic acid (946 mg, 11 mmol), cupper (II) acetate, [2,2′]bipyridyl (860 mg, 5.5 mmol) in 1,2-dichloroethane (50 mL) was heated at 70° C. for 2 hrs. The mixture was added saturated aqueous NH4Cl (70 mL) followed by the addition of DCM (30 mL) and water (30 mL), extracted with DCM (30 mL×2), dried over Na2SO4, filtered through a pad of Celite (registered trademark) the filtrate was concentrated to give a pale brown solid, which was purified by column chromatography on silica gel (hexane/EtOAc=8/1) to give 840 mg (71% yield) of the titled compound as a off-white solid.
Quantity
970 mg
Type
reactant
Reaction Step One
Quantity
946 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
860 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([O:12][CH3:13])=[O:11])=[CH:7][CH:8]=2)[CH:3]=[N:2]1.[CH:14]1(B(O)O)[CH2:16][CH2:15]1.C([O-])(=O)C.N1C=CC=CC=1C1C=CC=CN=1.[NH4+].[Cl-]>ClCCCl.O.C(Cl)Cl>[CH:14]1([N:1]2[C:9]3[C:4](=[CH:5][C:6]([C:10]([O:12][CH3:13])=[O:11])=[CH:7][CH:8]=3)[CH:3]=[N:2]2)[CH2:16][CH2:15]1 |f:4.5|

Inputs

Step One
Name
Quantity
970 mg
Type
reactant
Smiles
N1N=CC2=CC(=CC=C12)C(=O)OC
Name
Quantity
946 mg
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]
Name
Quantity
860 mg
Type
reactant
Smiles
N1=C(C=CC=C1)C1=NC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (30 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite (registered trademark) the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
to give a pale brown solid, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel (hexane/EtOAc=8/1)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1N=CC2=CC(=CC=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 840 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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